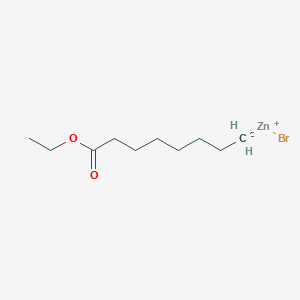
8-Ethoxy-8-oxooctylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-8-oxooctylzinc bromide: (MFCD08741502) is a chemical compound with the molecular formula C10H19BrO2Zn . It is a zinc-organic compound that is used in various chemical reactions and industrial applications. The compound is typically available as a 0.5 M solution in tetrahydrofuran .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-8-oxooctylzinc bromide involves the reaction of 8-bromo-8-oxooctyl bromide with zinc in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually packaged in glass bottles with screw caps and septa to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxy-8-oxooctylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Oxidizing Agents: Oxidizing agents such as or can be used to oxidize the compound.
Reducing Agents: Reducing agents like or are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form 8-ethoxy-8-oxo-octylamine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-ethoxy-8-oxooctylzinc bromide is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules .
Biology and Medicine: .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 8-ethoxy-8-oxooctylzinc bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound can coordinate with various ligands, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
- 8-Bromo-8-oxooctyl bromide
- 8-Ethoxy-8-oxooctyl chloride
- 8-Ethoxy-8-oxooctyl iodide
Uniqueness: 8-Ethoxy-8-oxooctylzinc bromide is unique due to its zinc coordination, which imparts distinct reactivity compared to other halogenated octyl compounds. This makes it particularly useful in specific synthetic applications where zinc’s properties are advantageous .
Propriétés
Formule moléculaire |
C10H19BrO2Zn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
bromozinc(1+);ethyl octanoate |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-3-5-6-7-8-9-10(11)12-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OALISFZOSOZYAG-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CCCCCC[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


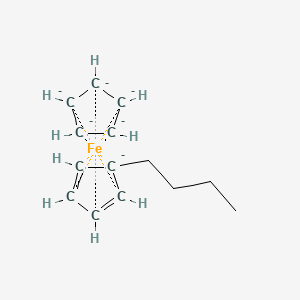
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)
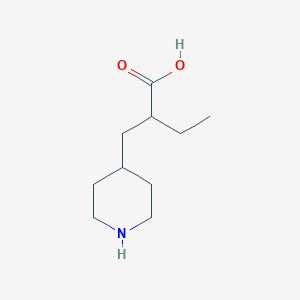
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
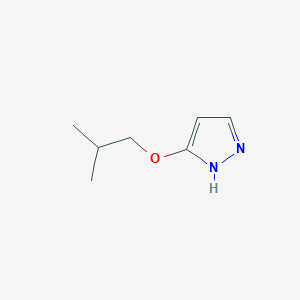
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
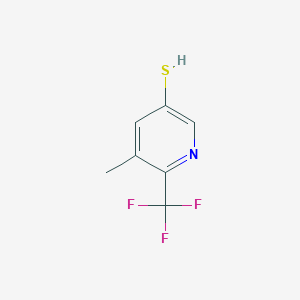
![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)
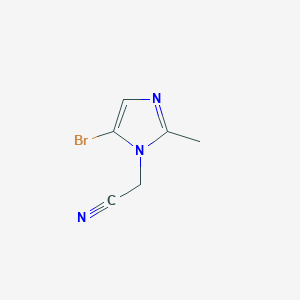

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)
![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)
![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)
